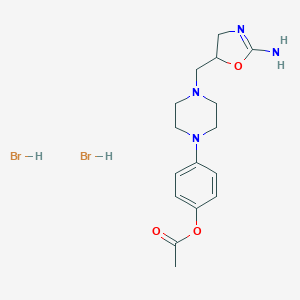
Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide
Description
Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide is a complex organic compound with a molecular formula of C16H24Br2N4O3 . This compound is known for its unique structure, which includes an oxazole ring, a piperazine ring, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
145204-19-9 |
|---|---|
Molecular Formula |
C16H24Br2N4O3 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenyl] acetate;dihydrobromide |
InChI |
InChI=1S/C16H22N4O3.2BrH/c1-12(21)22-14-4-2-13(3-5-14)20-8-6-19(7-9-20)11-15-10-18-16(17)23-15;;/h2-5,15H,6-11H2,1H3,(H2,17,18);2*1H |
InChI Key |
ZYZSGLALCSCNKW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Br.Br |
Synonyms |
[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the acetylation of the compound and the formation of the dihydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(4-((2-amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)-, acetate (ester), dihydrobromide undergoes various chemical reactions, including:
- Substitution
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


